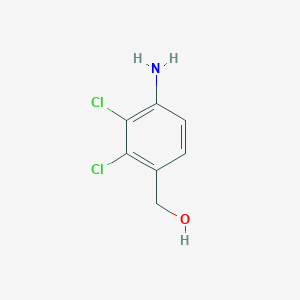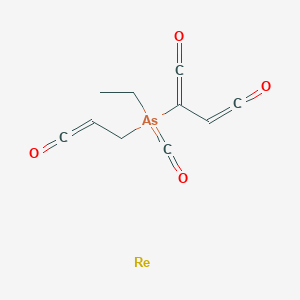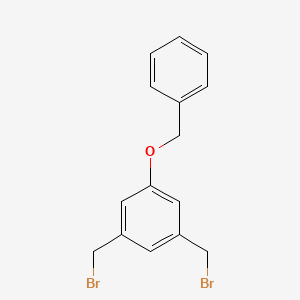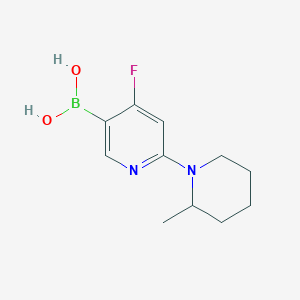
(4-Amino-2,3-dichlorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Amino-2,3-dichlorophenyl)methanol is an organic compound with a molecular formula of C7H7Cl2NO This compound is characterized by the presence of an amino group (-NH2) and two chlorine atoms attached to a benzene ring, along with a hydroxymethyl group (-CH2OH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2,3-dichlorophenyl)methanol typically involves the chlorination of phenol derivatives followed by the introduction of an amino group. One common method includes the following steps:
Chlorination: Phenol is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to produce 2,3-dichlorophenol.
Amination: The 2,3-dichlorophenol is then subjected to an amination reaction using ammonia or an amine source under controlled conditions to introduce the amino group at the 4-position.
Hydroxymethylation: Finally, the compound undergoes hydroxymethylation using formaldehyde and a base such as sodium hydroxide (NaOH) to introduce the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of phenol are chlorinated in industrial reactors with efficient mixing and temperature control.
Continuous Amination: The chlorinated product is continuously fed into reactors where amination occurs using ammonia gas or liquid amines.
Hydroxymethylation: The final step involves hydroxymethylation in large stirred tank reactors, ensuring complete conversion and high yield.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-2,3-dichlorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The compound can be reduced to remove the chlorine atoms, forming a simpler phenol derivative.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Sodium methoxide (NaOCH3) in methanol as a solvent.
Major Products Formed
Oxidation: 4-Amino-2,3-dichlorobenzoic acid.
Reduction: 4-Aminophenol.
Substitution: 4-Amino-2,3-dimethoxyphenylmethanol.
Scientific Research Applications
(4-Amino-2,3-dichlorophenyl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Amino-2,3-dichlorophenyl)methanol involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds with biological molecules, while the chlorine atoms enhance its lipophilicity, facilitating its passage through cell membranes. The hydroxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Aminophenol: Lacks the chlorine atoms and has different chemical properties.
2,3-Dichlorophenol: Lacks the amino and hydroxymethyl groups, making it less versatile.
4-Amino-2,3-dimethoxyphenylmethanol: Similar structure but with methoxy groups instead of chlorine atoms.
Uniqueness
(4-Amino-2,3-dichlorophenyl)methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and hydroxymethyl groups, along with chlorine atoms, makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H7Cl2NO |
|---|---|
Molecular Weight |
192.04 g/mol |
IUPAC Name |
(4-amino-2,3-dichlorophenyl)methanol |
InChI |
InChI=1S/C7H7Cl2NO/c8-6-4(3-11)1-2-5(10)7(6)9/h1-2,11H,3,10H2 |
InChI Key |
IGNPTWTWUXMAAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CO)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dimethyl-8-(4-methylphenyl)-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B14087579.png)
![3,3'-[1,3-Phenylenebis(oxy)]di(propane-1,2-diol)](/img/structure/B14087585.png)

![1-[3-(Benzyloxy)phenyl]-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087591.png)

![2-(4,6-dimethylpyrimidin-2-yl)-8-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione](/img/structure/B14087602.png)

![1,7-dimethyl-9-(4-methylphenyl)-3-nonyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14087614.png)

![4-(4-chlorobenzyl)-N-[(1Z)-1-(naphthalen-2-yl)ethylidene]piperazin-1-amine](/img/structure/B14087642.png)

![(2E)-N-[4-[[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]-3-(5-nitro-2-thienyl)-2-propenamide](/img/structure/B14087664.png)
![4-(3,4,5-trifluorophenyl)-3,4,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazin-6-one](/img/structure/B14087671.png)

